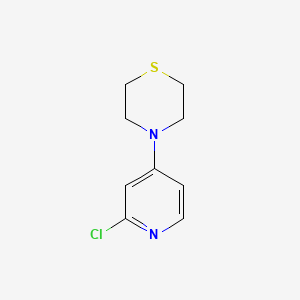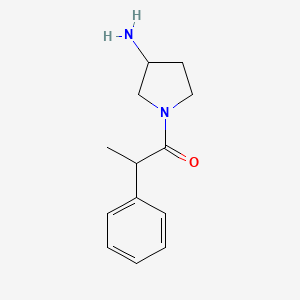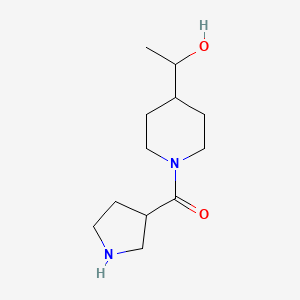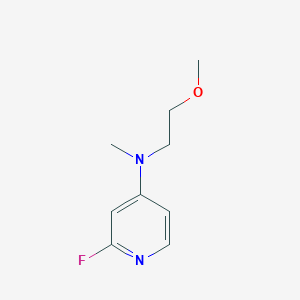
1-(2-叠氮乙基)-3-甲氧基吡咯烷
描述
1-(2-Azidoethyl)-3-methoxypyrrolidine is a useful research compound. Its molecular formula is C7H14N4O and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Azidoethyl)-3-methoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Azidoethyl)-3-methoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成方法和衍生物合成
1-(2-叠氮乙基)-3-甲氧基吡咯烷是合成功能化氨基吡咯烷和哌啶的多功能中间体,这对于药物化学和药物开发至关重要。例如,内环烯氨基甲酸酯的反应通过碘化胺化反应形成功能化的 3-氨基吡咯烷和哌啶,然后在甲醇中进行 aziridination,为 N-酰基-3-氨基-2-甲氧基吡咯烷提供了一条有效的途径。此外,内环氨基甲酸酯的叠氮甲氧基化反应产生 3-叠氮-2-甲氧基哌啶和吡咯烷,说明了该化合物在吡咯烷和哌啶衍生物的对映选择性制备中的效用 (Matos 等人,2001).
化学酶促合成和催化
该化合物是化学酶促合成过程中的重要工具,展示了其在对映选择性合成中的价值。例如,它用于对映选择性合成 (3S,4S)-3-甲氧基-4-甲基氨基吡咯烷,这是抗肿瘤化合物的关键中间体,展示了一种包括叠氮化和后续转化步骤的方法,突出了其在制备医学相关分子中的作用 (Kamal 等人,2004).
高级有机合成技术
高级有机合成技术也受益于 1-(2-叠氮乙基)-3-甲氧基吡咯烷,它有助于开发新的合成途径来创建复杂分子结构。例如,它在与甲硅烷烯醇醚缩合并随后还原环化合成 2-亚烷基吡咯烷、吡咯和吲哚中的应用为具有潜在药理活性的功能化分子的创建开辟了新途径 (Bellur 等人,2005).
作用机制
- ACE2 plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin II (Ang II) to angiotensin-(1-7), which has vasodilatory effects and opposes the vasoconstrictive actions of Ang II .
- By binding to ACE2, it induces a conformational change that hinders the binding of the SARS-CoV S-glycoprotein, thus preventing viral attachment and entry .
Target of Action
Mode of Action
- inhibits ACE2, preventing these actions from occurring.
生化分析
Biochemical Properties
1-(2-Azidoethyl)-3-methoxypyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as lipase, amylase, and trypsin. These interactions can lead to either activation or inhibition of the enzymes, depending on the specific conditions and concentrations used . For instance, 1-(2-Azidoethyl)-3-methoxypyrrolidine has been shown to activate amylase and trypsin while inhibiting lipase activity
Cellular Effects
The effects of 1-(2-Azidoethyl)-3-methoxypyrrolidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-(2-Azidoethyl)-3-methoxypyrrolidine has been observed to affect the expression of genes involved in oxidative stress response and redox homeostasis . Additionally, it can alter intracellular reactive oxygen species (ROS) levels, which play a critical role in cell signaling and apoptosis . These cellular effects highlight the compound’s potential in research focused on cellular stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, 1-(2-Azidoethyl)-3-methoxypyrrolidine exerts its effects through various binding interactions with biomolecules. The azido group in the compound allows it to participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific target and reaction conditions. Furthermore, 1-(2-Azidoethyl)-3-methoxypyrrolidine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2-Azidoethyl)-3-methoxypyrrolidine in laboratory settings are important factors to consider when studying its long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change over extended periods, particularly in in vitro and in vivo studies. Long-term exposure to 1-(2-Azidoethyl)-3-methoxypyrrolidine can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(2-Azidoethyl)-3-methoxypyrrolidine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, 1-(2-Azidoethyl)-3-methoxypyrrolidine can exhibit toxic effects, including cellular apoptosis and tissue damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.
Metabolic Pathways
1-(2-Azidoethyl)-3-methoxypyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence the overall metabolic balance within cells, affecting processes such as energy production and detoxification .
Transport and Distribution
The transport and distribution of 1-(2-Azidoethyl)-3-methoxypyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Its localization and accumulation within specific tissues can be influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
1-(2-Azidoethyl)-3-methoxypyrrolidine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes. For instance, the accumulation of 1-(2-Azidoethyl)-3-methoxypyrrolidine in the mitochondria can influence mitochondrial function and energy production .
属性
IUPAC Name |
1-(2-azidoethyl)-3-methoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-12-7-2-4-11(6-7)5-3-9-10-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBSOUAUBGIXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)
![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)





![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)

